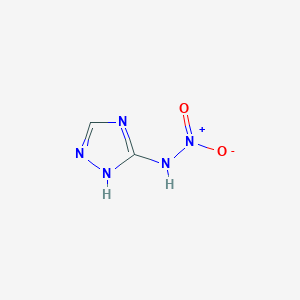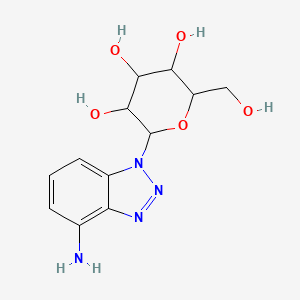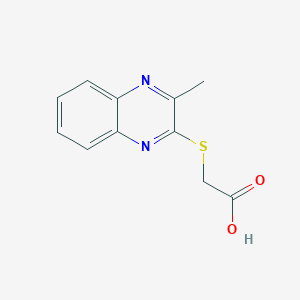![molecular formula C17H14N2O2S B3823086 2-[(3-Methylquinoxalin-2-yl)sulfanyl]-2-phenylacetic acid](/img/structure/B3823086.png)
2-[(3-Methylquinoxalin-2-yl)sulfanyl]-2-phenylacetic acid
Übersicht
Beschreibung
2-[(3-Methylquinoxalin-2-yl)sulfanyl]-2-phenylacetic acid is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including chemistry, biology, and medicine. This compound features a quinoxaline ring, which is known for its biological activity and potential therapeutic benefits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Methylquinoxalin-2-yl)sulfanyl]-2-phenylacetic acid typically involves the chemoselective Michael reaction of acrylic acid with the parent substrate 3-phenylquinoxaline-2(1H)-thione. The parent thione is produced by a novel thiation method from the corresponding 3-phenylquinoxaline-2(1H)-one . The chemical structures of the newly synthesized compounds are confirmed by elemental analyses, 1H and 13C NMR .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-[(3-Methylquinoxalin-2-yl)sulfanyl]-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while reduction may produce more saturated derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(3-Methylquinoxalin-2-yl)sulfanyl]-2-phenylacetic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[(3-Methylquinoxalin-2-yl)sulfanyl]-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to the human thymidylate synthase allosteric site, inhibiting its activity and thereby exerting antiproliferative effects on cancer cells . This interaction disrupts DNA synthesis and cell division, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
3-Phenylquinoxaline-2(1H)-thione: A precursor in the synthesis of 2-[(3-Methylquinoxalin-2-yl)sulfanyl]-2-phenylacetic acid.
Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates: These compounds share a similar quinoxaline scaffold and have been studied for their biological activity.
Uniqueness: this compound is unique due to its specific structural features, such as the presence of a sulfanyl group and a phenylacetic acid moiety. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other quinoxaline derivatives.
Eigenschaften
IUPAC Name |
2-(3-methylquinoxalin-2-yl)sulfanyl-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-11-16(19-14-10-6-5-9-13(14)18-11)22-15(17(20)21)12-7-3-2-4-8-12/h2-10,15H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLSWHXXSYZOKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1SC(C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(2-chloro-6-methoxyphenyl)isonicotinoyl]-4-methylpiperazine](/img/structure/B3823023.png)
![5-[[benzyl(methyl)amino]methyl]-N-[(5-methylthiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B3823025.png)
![5-methyl-3-[3-(1-pyrrolidin-1-ylethyl)phenyl]-2-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B3823037.png)
![3-methyl-1,4,6-triphenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3823038.png)

![methyl 2-{[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl]oxy}propanoate](/img/structure/B3823044.png)
![4-bromo-5-(5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)-2-[(propionyloxy)methyl]tetrahydro-3-furanyl propionate](/img/structure/B3823048.png)

![methyl (2S*,4R*)-1-[(6,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B3823072.png)
![2-[3-(Carboxyphenylmethylthio)quinoxalin-2-ylthio]-2-phenylacetic acid](/img/structure/B3823087.png)

![(2S)-1-[[3-(cyclohexylmethyl)-2-(cyclopropylmethylsulfonyl)imidazol-4-yl]methyl]pyrrolidine-2-carboxamide](/img/structure/B3823099.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentanedioic acid](/img/structure/B3823108.png)
